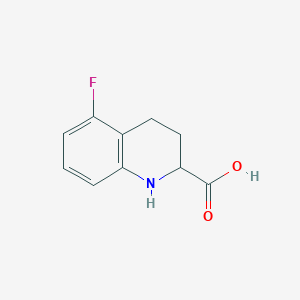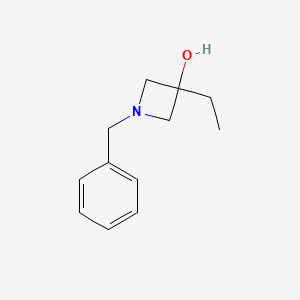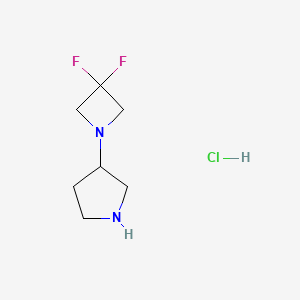
3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride is a fluorinated heterocyclic compound. It features a pyrrolidine ring substituted with a 3,3-difluoroazetidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride typically involves the following steps:
Formation of 3,3-Difluoroazetidine: This can be achieved by reacting azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling with Pyrrolidine: The 3,3-difluoroazetidine is then coupled with pyrrolidine in the presence of a suitable base, such as sodium hydride, to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the azetidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction can lead to different functionalized pyrrolidine compounds .
Scientific Research Applications
3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Materials Science: The compound is employed in the development of advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Bioimaging: It serves as a precursor for the synthesis of fluorescent dyes used in bioimaging applications.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorinated azetidine moiety enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for drug design, particularly for compounds targeting the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3,3-Difluoroazetidin-1-yl)pyrrolidine hydrochloride is unique due to the presence of both a pyrrolidine and a difluoroazetidine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H13ClF2N2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-(3,3-difluoroazetidin-1-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H12F2N2.ClH/c8-7(9)4-11(5-7)6-1-2-10-3-6;/h6,10H,1-5H2;1H |
InChI Key |
PRZBQQSAPAWGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CC(C2)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



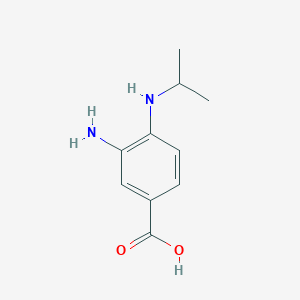


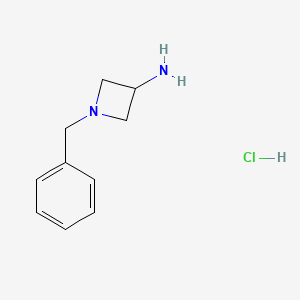

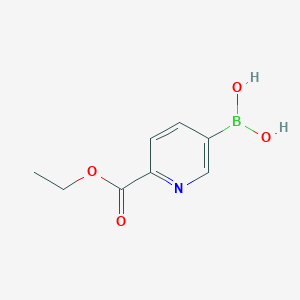
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
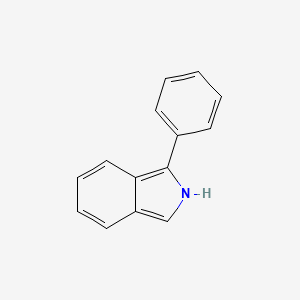
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)
